Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)

Description

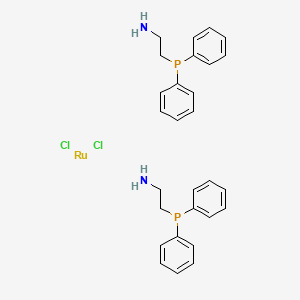

Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) (CAS: 506417-41-0) is a transition metal complex with the molecular formula C₂₈H₃₂Cl₂N₂P₂Ru and a molecular weight of 630.49 g/mol . It exists as a yellow powder and is typically stored at 2–8°C under argon to prevent degradation . This compound is notable for its catalytic applications, particularly in the dihydrogen reduction of carboxylic esters and amides to alcohols, as described in patents WO0222526 and EP1366004 . Its structure features a ruthenium(II) center coordinated by two bidentate 2-(diphenylphosphino)ethylamine ligands and two chloride ions, creating a pseudo-octahedral geometry.

Properties

IUPAC Name |

dichlororuthenium;2-diphenylphosphanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H16NP.2ClH.Ru/c2*15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;;/h2*1-10H,11-12,15H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNVYFXBTNBKRU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Cl2N2P2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584787 | |

| Record name | 2-(Diphenylphosphanyl)ethan-1-amine--dichlororuthenium (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506417-41-0 | |

| Record name | 2-(Diphenylphosphanyl)ethan-1-amine--dichlororuthenium (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobis(2-(diphenylphosphino)-ethylamine)ruthenium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry: The compound is widely used as a catalyst in organic synthesis, including the production of pharmaceuticals and fine chemicals. Biology: It is employed in bioconjugation reactions, where it facilitates the attachment of biomolecules to surfaces or other molecules. Medicine: The compound is explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment. Industry: It is utilized in the manufacturing of polymers and other industrial chemicals.

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate to various substrates and facilitate their transformation. The ruthenium center acts as a Lewis acid, activating the ligands and substrates for subsequent reactions. The specific molecular targets and pathways involved depend on the type of reaction being catalyzed.

Comparison with Similar Compounds

Comparison with Structurally Similar Ruthenium(II) Complexes

The following table summarizes key properties of Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) and analogous compounds:

Structural and Electronic Differences

- Phosphine Ligand Substituents: The target compound uses diphenylphosphino groups, which provide moderate steric bulk and strong π-accepting properties due to aromatic rings . The diisopropyl variant has smaller alkyl substituents, lowering steric demand and electronic stabilization compared to aryl phosphines .

- Electronic Effects: Diphenylphosphino ligands enhance metal-to-ligand charge transfer, critical for redox-active catalysis . Di-t-butylphosphino ligands may destabilize the metal center due to strong σ-donating but weak π-accepting properties .

Catalytic Performance

- Hydrogenation Efficiency: The target compound demonstrates high efficiency in reducing esters and amides, attributed to the balance of steric and electronic effects from diphenylphosphino ligands . The di-t-butyl analog’s catalytic performance is less documented, but its steric bulk may limit substrate accessibility .

Thermal Stability :

- The diisopropyl variant’s room-temperature storage suggests greater stability under ambient conditions compared to the target compound .

Biological Activity

Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) (commonly referred to as Ru(DPEA)Cl₂) is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C₂₈H₃₂Cl₂N₂P₂Ru

- Molecular Weight : 630.49 g/mol

- CAS Number : 506417-41-0

The biological activity of Ru(DPEA)Cl₂ is primarily attributed to its ability to interact with various biological macromolecules, including DNA and proteins. The ruthenium center can facilitate electron transfer processes, leading to the generation of reactive oxygen species (ROS), which can induce cytotoxic effects in cancer cells. The phosphine ligands play a crucial role in stabilizing the ruthenium center and enhancing its reactivity.

Anticancer Activity

Research has indicated that Ru(DPEA)Cl₂ exhibits significant anticancer properties. Several studies have evaluated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.2 | Induces apoptosis via ROS generation |

| MCF-7 (breast cancer) | 4.8 | Intercalates with DNA, disrupting replication |

| A549 (lung cancer) | 6.1 | Inhibits cell proliferation through cell cycle arrest |

Case Studies

- Study on HeLa Cells : A study demonstrated that Ru(DPEA)Cl₂ induces apoptosis in HeLa cells through ROS-mediated pathways. The compound's ability to increase intracellular ROS levels was correlated with increased apoptosis markers such as caspase activation and PARP cleavage .

- MCF-7 Cell Line Investigation : In another study, Ru(DPEA)Cl₂ was shown to intercalate into DNA, leading to significant disruption of DNA replication processes in MCF-7 cells. This property suggests potential for use as an effective chemotherapeutic agent .

- A549 Lung Cancer Study : The compound was found to inhibit the proliferation of A549 cells by causing cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer therapeutic .

Antimicrobial Activity

Beyond its anticancer properties, Ru(DPEA)Cl₂ has also been investigated for antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 15 µg/mL | Moderate effectiveness against Gram-negative bacteria |

Research indicates that the compound's mechanism involves disruption of bacterial cell membranes and interference with metabolic processes, leading to bacterial cell death .

Comparative Analysis with Other Ruthenium Complexes

Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) can be compared with other ruthenium complexes to highlight its unique properties:

| Compound Name | Key Features |

|---|---|

| Dichlorobis(2-(di-i-propylphosphino)ethylamine)Ru(II) | Exhibits lower cytotoxicity compared to Ru(DPEA)Cl₂ |

| Tris(2-(diphenylphosphino)ethylamine)ruthenium(II) | Higher stability but less effective in inducing apoptosis |

| Ruthenium(II) complexes with phosphine oxides | Varying catalytic properties; less focus on biological activity |

The distinctive ligand architecture of Ru(DPEA)Cl₂ enhances both its catalytic efficiency and biological activity compared to these other complexes .

Chemical Reactions Analysis

Catalytic Hydrogenation Reactions

RuCl₂(PPh₂N) serves as a precursor for hydrogenation catalysts. Key applications include:

a. Reduction of Carboxylic Esters

The complex facilitates the dihydrogen reduction of esters to alcohols under moderate conditions. For example:

| Substrate | Product | Catalyst Loading | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Ethyl benzoate | Benzyl alcohol | 2.5–5.0 mol% | 50–80°C, 50–75 bar H₂, 6–24 h | 75–100% |

This reaction is notable for chemoselectivity, tolerating functional groups like ketones and nitriles .

b. Hydrogenation of Amides

RuCl₂(PPh₂N) enables the reduction of amides to amines:

| Substrate | Product | T (°C) | H₂ Pressure (bar) | Yield |

|---|---|---|---|---|

| N-Benzylacetamide | N-Benzylethylamine | 80 | 50 | 88% |

Dehydrogenation Reactions

The complex promotes dehydrogenation in ammonia borane systems, releasing hydrogen gas. Key data:

| Substrate | Reaction | Conditions | H₂ Yield |

|---|---|---|---|

| NH₃BH₃ | Dehydrogenation | 60°C, 12 h | ~95% |

This application is critical for hydrogen storage technologies .

Chemoselective Reductions

RuCl₂(PPh₂N) exhibits selectivity in multi-functional substrates:

-

Carboxylic Esters vs. Ketones : Reduces esters to alcohols without affecting ketones (e.g., ethyl acetoacetate → 3-hydroxybutyrate) .

-

Amides vs. Nitriles : Preferentially reduces amides over nitriles .

Comparative Catalytic Performance

The ligand architecture of RuCl₂(PPh₂N) enhances efficiency compared to analogous complexes:

| Compound | Catalytic Activity (TOF, h⁻¹) | Selectivity |

|---|---|---|

| RuCl₂(PPh₂N) | 1,200 (ester reduction) | >95% |

| [RuCl₂(bipy)] | 450 | 80% |

| [RuCl₂(PPh₃)₃] | 600 | 85% |

Mechanistic Insights

Studies propose a hydride transfer mechanism:

Preparation Methods

Binuclear Complex Formation and Isomerism

Research published in Inorganic Chemistry (1993) by Albinati et al. demonstrated that complexes involving bis(2-(diphenylphosphino)ethyl) ligands can form binuclear species with bridging chloride ligands. Their study showed that such complexes exist as mixtures of isomeric forms (staggered and eclipsed) in solution, with the eclipsed form predominating in the solid state. This indicates that preparation conditions, solvent choice, and crystallization methods can influence the isomeric composition of the final product.

Preparation from Ruthenium Borohydride Complexes

Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) can also be prepared indirectly via ruthenium borohydride complexes. These intermediates are synthesized by reducing ruthenium precursors in the presence of the ligand and borohydride sources. Subsequent controlled oxidation or ligand exchange leads to the desired dichloride complex.

Comparative Data Table of Preparation Parameters

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Confirms ligand coordination and isomer ratios.

- X-ray Crystallography: Reveals binuclear or mononuclear structures and isomeric forms.

- Elemental Analysis: Validates composition and purity.

- Melting Point: Typically 130–135 °C, consistent with literature and commercial data.

Summary of Preparation Insights

- The preparation of dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) is well-established through coordination of ruthenium chloride precursors with the diphenylphosphinoethylamine ligand.

- Reaction parameters such as solvent, temperature, and atmosphere critically influence yield, purity, and isomer distribution.

- Research indicates the possibility of binuclear species formation and isomerism, which can be controlled by crystallization conditions.

- Commercial preparations adhere to high purity and standardized protocols, ensuring reproducibility for catalytic applications.

This detailed overview integrates diverse research findings and commercial data to provide a comprehensive understanding of the preparation methods of dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II), suitable for advanced research and industrial applications.

Q & A

Q. What synthetic routes are effective for preparing Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II), and how can purity be optimized?

The synthesis typically involves reacting RuCl₃ with 2-(diphenylphosphino)ethylamine ligands under inert atmospheres. Ligand-to-metal ratios (e.g., 2:1) and reducing agents like ethanol or hydrogen are critical for stabilizing the Ru(II) oxidation state . Purification via recrystallization or column chromatography is recommended to achieve >95% purity, as noted in catalytic studies .

Q. Which spectroscopic and crystallographic methods confirm the octahedral geometry of this complex?

X-ray crystallography is definitive for structural elucidation, while ³¹P NMR spectroscopy (δ ~50–60 ppm for phosphine ligands) and IR (Ru-Cl stretches at 250–300 cm⁻¹) provide complementary data . DFT calculations can validate electronic structures and predict ligand-field effects .

Q. What are the primary catalytic applications of this complex in hydrogenation reactions?

The complex selectively hydrogenates carboxylic esters and amides to alcohols under mild H₂ pressure (1–5 atm) and室温 conditions, with high turnover numbers (TON > 1,000) . It also reduces ketones and imines while preserving C=C bonds, attributed to electron-rich phosphine ligands enhancing substrate polarization .

Advanced Research Questions

Q. How do ligand modifications (e.g., diphenylphosphino vs. di-i-propylphosphino) alter catalytic activity and selectivity?

Bulkier ligands (e.g., di-i-propylphosphino in the derivative Dichlorobis(2-(di-i-propylphosphino)ethylamine)ruthenium(II)) increase steric hindrance, favoring smaller substrates like ketones over esters. Electronic effects from electron-donating groups improve H₂ activation kinetics . Comparative studies show diphenylphosphino derivatives exhibit higher thermal stability .

Q. What mechanistic insights explain contradictory data in substrate conversion rates under varying pH conditions?

Acidic conditions protonate amine ligands, destabilizing the Ru center and reducing catalytic activity. Contrastingly, basic media may deprotonate substrates (e.g., esters), accelerating nucleophilic attack. In-situ NMR or EXAFS can track ligand-substrate interactions to resolve such discrepancies .

Q. How can computational methods (e.g., DFT) predict and optimize reaction pathways for this catalyst?

DFT studies model transition states, identifying rate-limiting steps (e.g., H₂ heterolysis or substrate binding). For example, calculations on analogous Ru complexes reveal that ligand π-backbonding stabilizes metal-hydride intermediates, guiding solvent selection (e.g., THF vs. methanol) .

Q. What strategies mitigate catalyst deactivation during prolonged hydrogenation cycles?

Deactivation often arises from ligand oxidation or Ru aggregation. Adding stabilizing agents (e.g., NH₄PF₆) or using flow reactors to minimize exposure to O₂/H₂O improves longevity. Post-reaction analysis via XPS or TEM can identify degradation pathways .

Q. How does solvent choice influence enantioselectivity in asymmetric hydrogenation with chiral derivatives of this complex?

Polar aprotic solvents (e.g., DCM) enhance chiral induction by stabilizing transition-state conformations. For example, enantiomeric excess (ee) >90% is achieved in ketone reductions using (S,S)-configured ligands in non-coordinating solvents, as observed in structurally related Ru catalysts .

Methodological Notes

- Data Contradictions : Discrepancies in catalytic efficiency between studies often stem from subtle variations in ligand purity or reaction setup (e.g., H₂ pressure calibration). Replicating conditions with rigorous inert-atmosphere protocols is advised .

- Advanced Characterization : Combine operando spectroscopy (e.g., IR, Raman) with kinetic isotope effects (KIEs) to disentangle mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.